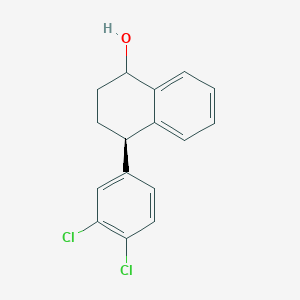![molecular formula C7H19N3 B14247576 N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine CAS No. 183375-71-5](/img/structure/B14247576.png)
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C7H19N3. It is a colorless to yellow liquid that is commonly used in various chemical reactions and industrial applications. This compound is known for its weak basicity and is often utilized as a ligand, reducing agent, catalyst, or crosslinking agent in polymer chemistry .
Preparation Methods
The synthesis of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Complexation: It acts as a ligand in coordination chemistry, forming complexes with metal ions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of coatings, resins, polyurethanes, and silicone rubbers
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and metal ions. As a ligand, it forms coordination complexes with metal ions, influencing their reactivity and stability. In biochemical applications, it may interact with enzymes, altering their activity and function .
Comparison with Similar Compounds
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine can be compared with similar compounds such as:
N,N-Dimethylethylenediamine: Similar in structure but lacks the additional methylamino group.
Diethylenetriamine: Contains an additional ethylene bridge, making it more flexible.
N-Methyl-N,N’-dimethylethylenediamine: Similar but with different substitution patterns on the nitrogen atoms
These comparisons highlight the unique structural features and reactivity of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
183375-71-5 |
|---|---|
Molecular Formula |
C7H19N3 |
Molecular Weight |
145.25 g/mol |
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C7H19N3/c1-8-4-5-9-6-7-10(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
RZUKIEHNKSVAOA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



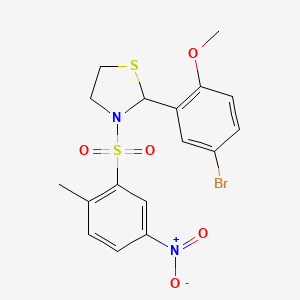
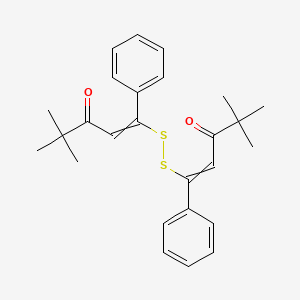

![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)
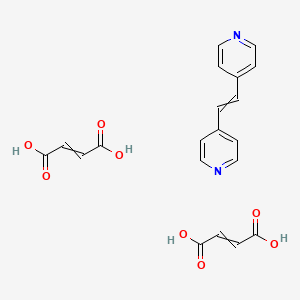
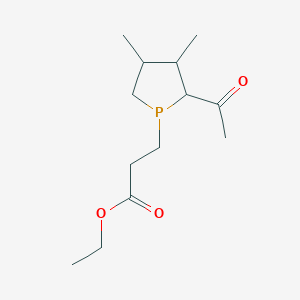
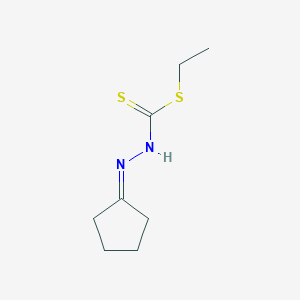
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
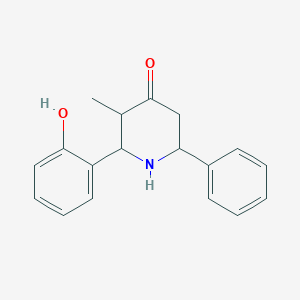
![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

